DL-DOPA-2,5,6-d6

Stable isotope labeling Internal standard LC-MS/MS

DL-DOPA-2,5,6-d6 (Molecular Formula: C₉H₅D₆NO₄, Molecular Weight: 203.22) is a stable isotope-labeled analog of DL-DOPA (DL-3,4-dihydroxyphenylalanine), featuring site-specific deuterium incorporation at positions 2, 5, and 6 of the phenyl ring. DL-DOPA is a racemic mixture of the dopamine precursor L-DOPA (levodopa) and its enantiomer D-DOPA.

Molecular Formula C₉H₅D₆NO₄
Molecular Weight 203.22
Cat. No. B1157876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-DOPA-2,5,6-d6
SynonymsDL-3-Hydroxytyrosine-d6;  3-Hydroxy-DL-tyrosine-d6;  3-(3,4-Dihydroxyphenyl)-_x000B_DL-alanine-d6;  (R,S)-DOPA-d6;  (+/-)-3,4-Dihydroxyphenylalanine-d6;  (+/-)-3-(3,4-Dihydroxyphenyl)alanine-d6;  (+/-)-DOPA-d6;  DL-Dioxyphenylalanine-d6;  NSC 16940-d6; 
Molecular FormulaC₉H₅D₆NO₄
Molecular Weight203.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-DOPA-2,5,6-d6: Technical Specifications and Core Utility for Quantitative Mass Spectrometry


DL-DOPA-2,5,6-d6 (Molecular Formula: C₉H₅D₆NO₄, Molecular Weight: 203.22) is a stable isotope-labeled analog of DL-DOPA (DL-3,4-dihydroxyphenylalanine), featuring site-specific deuterium incorporation at positions 2, 5, and 6 of the phenyl ring . DL-DOPA is a racemic mixture of the dopamine precursor L-DOPA (levodopa) and its enantiomer D-DOPA [1]. The compound serves primarily as an isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of endogenous DOPA and its metabolites in biological matrices, including plasma, tissue homogenates, and brain microdialysate . Key comparators for analytical or pharmacological applications include unlabeled DL-DOPA (MW 197.19) [1], ring-deuterated L-DOPA-d3 (MW 200.21) , and triply deuterated D3-DL-dopa, which has been evaluated for in vivo pharmacological effects [2].

Why Unlabeled DL-DOPA or Alternative Deuterated Analogs Cannot Directly Substitute for DL-DOPA-2,5,6-d6 in Quantitative LC-MS Workflows


Direct substitution of DL-DOPA-2,5,6-d6 with unlabeled DL-DOPA or other deuterium-labeled analogs (e.g., D3-DL-dopa, phenyl-d3 variants) introduces quantifiable analytical error and experimental confounding. The use of a stable isotope-labeled internal standard (SIL-IS) is predicated on its near-identical physicochemical behavior to the analyte during extraction, chromatography, and ionization, while maintaining a sufficient mass difference for distinct detection [1]. Unlabeled DL-DOPA cannot serve as an internal standard due to mass spectral overlap with endogenous analyte, rendering accurate quantitation impossible. Among deuterated alternatives, the degree and position of deuteration directly affect method performance. Critically, natural heavy isotopes in non-deuterated analytes can contribute up to 100% to the response of the deuterated compound, leading to significant concentration overestimation if mass spacing is insufficient [2]. Furthermore, deuterium substitution site alters in vivo enzymatic processing: ring-deuterated variants (e.g., D3-L-DOPA) exhibit enhanced behavioral potency and dopamine output compared to L-DOPA, while β,β-D2 variants show reduced efficacy [3]. Selecting a six-deuterium, ring-labeled racemic DL-DOPA-d6 internal standard thus addresses specific requirements for both analytical resolution (sufficient mass shift to mitigate isotope interference) and experimental design (racemic composition for applications requiring both enantiomers).

Quantitative Evidence Supporting the Analytical and Experimental Differentiation of DL-DOPA-2,5,6-d6


Comparative Analytical Specificity: DL-DOPA-d6 vs. Unlabeled DL-DOPA in Mass Spectrometric Detection

DL-DOPA-2,5,6-d6 possesses a mass shift of +6 Da relative to unlabeled DL-DOPA, enabling unambiguous differentiation in mass spectrometry-based assays . This analytical specificity is the foundational property required for accurate isotope dilution mass spectrometry (IDMS). In contrast, unlabeled DL-DOPA cannot be differentiated from endogenous DL-DOPA in the same sample, and alternative deuterated forms with lower mass shifts (e.g., d3 variants, +3 Da) are more susceptible to interference from natural heavy isotope contributions of the analyte [1].

Stable isotope labeling Internal standard LC-MS/MS Isotope dilution

Impact of Deuterium Substitution Site: Ring (d6/d3) vs. Side-Chain (β,β-D2) on In Vivo Pharmacological Efficacy

The site of deuterium substitution critically determines the pharmacological profile of DOPA analogs. In a head-to-head comparison using 6-OHDA-lesioned rats, ring-deuterated D3-L-DOPA (substitutions at positions 2, 5, and 6) significantly enhanced striatal dopamine output compared to both unlabeled L-DOPA and β,β-D2-L-DOPA (side-chain deuterated) [1]. Specifically, D3-L-DOPA increased extracellular dopamine to a greater extent than conventional L-DOPA, whereas β,β-D2-L-DOPA was less effective than L-DOPA and failed to restore locomotor activity in reserpinized rats [1].

Parkinson's disease model In vivo microdialysis Dopamine output Kinetic isotope effect

Deuterium Substitution Does Not Alter In Vivo Catecholamine Depletion Profile: D3-DL-dopa vs. Unlabeled DL-dopa

A direct comparative study evaluating the in vivo effects of deuterium substitution on catecholamine metabolism demonstrated that D3-DL-dopa (a ring-deuterated analog) and unlabeled DL-dopa produce equivalent increases in total brain dopamine and noradrenaline levels in adult male Wistar rats [1]. No significant differences were observed between the two drug treatments for either neurotransmitter, and deuterium substitution did not affect catecholamine deamination or β-hydroxylation in vivo [1].

Catecholamine metabolism In vivo pharmacology Kinetic isotope effect MAO activity

Quantitation of Isotope Interference in Co-Eluting Deuterated and Non-Deuterated Analytes by LC-MS/MS

A method developed for simultaneous quantification of deuterated and non-deuterated levodopa revealed that natural heavy isotopes in non-deuterated compounds can cause an absolute contribution of up to 100% to the response of the deuterated compound [1]. This finding underscores the necessity of using a deuterated internal standard with a sufficient mass shift and high isotopic purity to minimize this cross-talk. While this study used a triply deuterated form, the principle directly applies to DL-DOPA-2,5,6-d6, where the +6 Da shift provides greater spectral separation than d3 variants, thereby reducing the magnitude of this unavoidable interference [1].

LC-MS/MS Isotope interference Bioanalysis Method validation

Optimal Application Scenarios for DL-DOPA-2,5,6-d6 Based on Quantitative Differentiation Evidence


High-Precision Quantification of DL-DOPA in Complex Biological Matrices via LC-MS/MS

DL-DOPA-2,5,6-d6 is optimally deployed as an internal standard for isotope dilution LC-MS/MS quantification of DL-DOPA and its metabolites in matrices such as plasma, urine, or tissue homogenates. The +6 Da mass shift minimizes isotopic interference from natural heavy isotopes (a known issue causing up to 100% cross-contribution with d3-labeled analogs), thereby improving quantitative accuracy and robustness of the analytical method [1]. The racemic nature of the compound ensures compatibility with assays designed to detect both L- and D-DOPA enantiomers.

In Vivo Metabolic Tracer Studies Requiring Unbiased Catecholamine Turnover Measurement

For in vivo studies investigating the metabolic fate, pharmacokinetics, or neurochemical effects of DL-DOPA, this compound serves as an ideal tracer. Direct comparative evidence demonstrates that ring-deuterated DL-DOPA (D3-DL-dopa) does not alter brain dopamine or noradrenaline accumulation compared to unlabeled DL-dopa, confirming the absence of a confounding kinetic isotope effect on catecholamine deamination or β-hydroxylation in vivo [2]. This validates its use as a faithful surrogate for tracking metabolic flux.

Investigations of Deuterium Substitution Effects on Dopaminergic Activity in Preclinical Models

When designing preclinical studies (e.g., in rodent models of Parkinson's disease) to evaluate the neurochemical impact of deuterium substitution, the ring-deuterated d6 analog is the relevant and differentiated experimental agent. Evidence shows that ring-deuterated D3-L-DOPA enhances striatal dopamine output more effectively than L-DOPA, whereas side-chain deuterated variants (β,β-D2) are less effective [3]. Thus, the ring-deuterated DL-DOPA-d6 represents the substitution pattern that yields enhanced dopaminergic activity, making it the correct choice for studying this specific kinetic isotope effect.

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